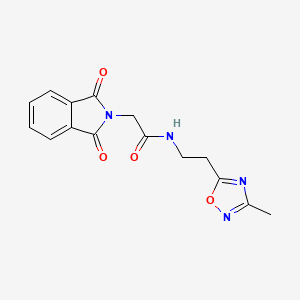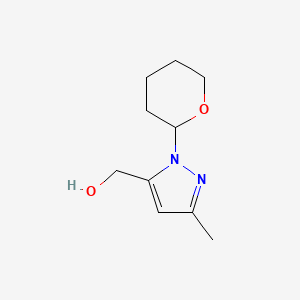
(3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol is a chemical compound that has been of great interest to researchers due to its potential applications in various scientific fields. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of new pyrazole derivatives, characterized by NMR, MS, and IR spectra, using Dimroth rearrangement in the process (Cao et al., 2008).
- Synthesis of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone with X-ray diffraction for structure identification (Cao et al., 2010).
Complex Formation and Supramolecular Interactions
- Formation of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine and their characterization including photoluminescent properties (Zhu et al., 2014).
Reaction Mechanisms
- Formation of 1-(pyridin-3-yl)carbonyl-1H-pyrazoles and (alkylsulfanyl)methyl-substituted 1H-pyrazoles in different solvents (Баева et al., 2020).
- Synthesis of RORγ inverse agonist GSK2981278A via a novel route using (tetrahydro-2H-pyran-4-yl)methanol (Barcan et al., 2019).
Computational and Eco-friendly Synthesis
- Computational study and eco-friendly synthesis strategy for new pyrazolyl α-amino esters derivatives, emphasizing on experimental and computational correlation (Mabrouk et al., 2020).
Ultrasonic-Assisted Synthesis
- Synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under ultrasonic conditions, highlighting advantages such as shorter reaction times and good yields (Trilleras et al., 2013).
Platinum Group Metal Complexes
- Synthesis of mononuclear complexes with platinum group metals using pyrazole derived ligands, focusing on spectral and structural studies (Sairem et al., 2012).
Prins Cyclization
- Novel series of hexahydro-1H-furo[3,4-c]pyran derivatives synthesized via Prins cyclization, demonstrating good yields and high selectivity (Reddy et al., 2012).
Antimicrobial and Anticancer Properties
- Synthesis of pyrazole derivatives with potential antimicrobial and anticancer properties, showing higher activity in some compounds compared to reference drugs (Hafez et al., 2016).
Ambient-Temperature Synthesis
- Ambient-temperature synthesis of novel pyrazolyl imines, emphasizing on the high yield and characterization techniques (Becerra et al., 2021).
Antibacterial and Antifungal Activities
- Synthesis of N,N,N',N'-tetradentate pyrazoly compounds with specific antifungal agents lacking antibacterial activity, highlighting the structure-activity relationship (Abrigach et al., 2016).
Cytotoxicity Evaluation
- Synthesis of trifluoromethyl-substituted pyrazolyl methanones and their cytotoxicity evaluation in human leukocytes, identifying specific structural features that influence cytotoxicity (Bonacorso et al., 2016).
Anticancer and Antimicrobial Agent Synthesis
- Synthesis and evaluation of oxazole clubbed pyrazolines for anticancer and antimicrobial activities, including molecular docking studies to understand microbe resistance (Katariya et al., 2021).
Isomorphism in Heterocyclic Analogues
- Study of isomorphous methyl- and chloro-substituted small heterocyclic analogues, demonstrating the chlorine-methyl exchange rule and the impact of disorder on structure determination (Swamy et al., 2013).
Stereospecific Synthesis of Natural Flavors
- Enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol used for the stereospecific synthesis of natural flavors like linaloyl oxide, highlighting two complementary synthetic approaches (Serra & De Simeis, 2018).
Supramolecular Architecture
- Structural analysis of bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide, focusing on its crystal structure and supramolecular interactions (Seredyuk et al., 2014).
Propiedades
IUPAC Name |
[5-methyl-2-(oxan-2-yl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8-6-9(7-13)12(11-8)10-4-2-3-5-14-10/h6,10,13H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFODNLQABSCMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CO)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


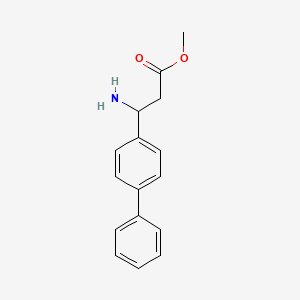
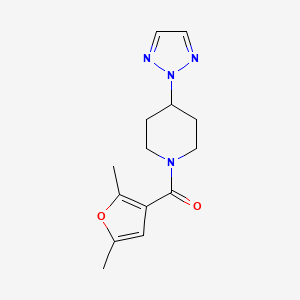
![1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2797578.png)

![(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2797580.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2797581.png)
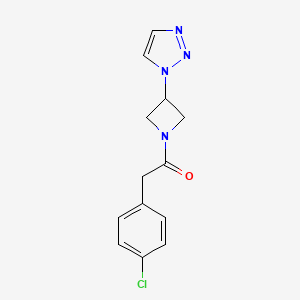
![tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B2797583.png)
amino}acetate](/img/structure/B2797585.png)
![17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2797586.png)
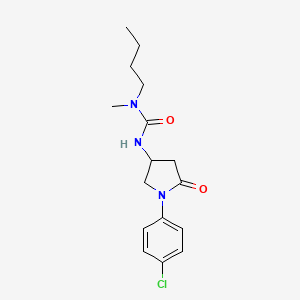
![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2797590.png)
